6,8-dihydroxy-1,2-dihydroisoquinolin-1-one
Description
Structure
3D Structure
Properties
CAS No. |
92446-27-0 |
|---|---|
Molecular Formula |
C9H7NO3 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
6,8-dihydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H7NO3/c11-6-3-5-1-2-10-9(13)8(5)7(12)4-6/h1-4,11-12H,(H,10,13) |
InChI Key |
UJOQYPUDGCNYSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=C(C=C(C=C21)O)O |
Purity |
95 |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies of Dihydroisoquinolinone Systems
Intrinsic Reactivity of the Dihydroisoquinolinone Ring System
The chemical behavior of the 6,8-dihydroxy-1,2-dihydroisoquinolin-1-one ring system is governed by the interplay of its constituent parts: the electron-rich aromatic core, the dihydro-ring, and the lactam functionality.
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Core
The benzene (B151609) ring of the isoquinoline (B145761) nucleus is generally more susceptible to electrophilic attack than the pyridine (B92270) ring due to its higher electron density. For the parent isoquinoline, electrophilic substitution, such as nitration and halogenation, preferentially occurs at the C5 and C8 positions. This preference is attributed to the greater stability of the cationic intermediates formed during the reaction. In the case of this compound, the two hydroxyl groups are powerful activating groups, further enhancing the electron density of the aromatic ring and directing incoming electrophiles to the ortho and para positions. libretexts.orgbyjus.com Therefore, electrophilic substitution on the 6,8-dihydroxy substituted ring is expected to be highly facile.
Conversely, nucleophilic aromatic substitution is less common on the carbocyclic ring unless it is activated by strongly electron-withdrawing groups.
Transformations Involving the Lactam Carbonyl and Nitrogen Atoms
The lactam moiety within the dihydroisoquinolinone structure offers two primary sites for chemical modification: the carbonyl carbon and the nitrogen atom. The nitrogen atom, being a secondary amide, can undergo N-alkylation and N-acylation. The regioselectivity of alkylation (N- vs. O-alkylation of the tautomeric lactim form) can be controlled by the reaction conditions. nih.gov For instance, the use of a strong base and an aprotic solvent typically favors N-alkylation.
The carbonyl group can potentially be reduced or converted to a thiocarbonyl group. Such transformations can significantly alter the electronic and steric properties of the molecule, which is a valuable strategy in SAR studies.
Strategic Derivatization for Structure-Activity Relationship (SAR) Studies
The development of novel therapeutic agents often relies on systematic modifications of a lead compound to understand how different structural features influence its biological activity. For the this compound scaffold, several derivatization strategies can be employed.
Modifications of Hydroxyl Functionalities
The two hydroxyl groups at the C6 and C8 positions are prime targets for modification. They can be readily converted into a variety of other functional groups, which can probe the importance of hydrogen bonding, polarity, and steric bulk at these positions for biological activity.
Table 1: Potential Modifications of Hydroxyl Groups
| Reaction Type | Reagents and Conditions | Product Functional Group |
| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Ether |
| O-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | Ester |
| O-Sulfonylation | Sulfonyl chloride, Base (e.g., Triethylamine) | Sulfonate Ester |
These modifications can influence the molecule's solubility, lipophilicity, and ability to interact with biological targets.
Introduction and Variation of Substituents on the Aromatic and Dihydro- Rings
The introduction of various substituents onto the aromatic and dihydro- rings is a key strategy for exploring the SAR of the dihydroisoquinolinone scaffold. For instance, the synthesis of 1-aryl-6,8-difluoroquinolones highlights the feasibility of introducing substituents at these positions to modulate biological activity. nih.gov
The Castagnoli–Cushman reaction provides a powerful tool for the synthesis of 2,3-disubstituted 3,4-dihydroisoquinolin-1-ones that also bear a carboxylic acid function at the C4 position. This reaction allows for the independent variation of substituents around the core scaffold, facilitating the generation of diverse chemical libraries for screening.
Table 2: Examples of Substituted Dihydroisoquinolinone Derivatives
| Compound Name | Substituents | Biological Target/Activity | Reference |
| 3-amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one | 3-amino, 2-benzyl, 7-nitro, 4-(2-quinolyl) | Phenylalanine hydroxylase stabilization | nih.gov |
Synthesis of Heterocyclic Analogues to Probe Structural Tolerance
The development of new synthetic methodologies, such as late-stage C-H alkylation of heterocycles, offers efficient ways to create novel analogues from a common intermediate. nih.gov This approach allows for the rapid diversification of the dihydroisoquinolinone scaffold to explore a wider chemical space.
Molecular Mechanisms and Preclinical Biological Interactions of Dihydroisoquinolinones
Modulation and Inhibition of Viral Enzymes: Focus on HIV-1 Integrase
The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a crucial enzyme for the replication of the retrovirus. nih.gov It facilitates the insertion of the viral DNA into the host cell's genome, a critical step for establishing a persistent infection. nih.govnih.gov Due to the absence of a similar enzyme in human cells, HIV-1 integrase has become a significant target for the development of antiretroviral therapies. nih.gov The enzyme has three main domains: an N-terminal domain, a central catalytic domain, and a C-terminal domain. youtube.com The active form of the integrase is a multimer that orchestrates the integration of viral DNA into the host chromosome. youtube.com Dihydroisoquinolinone derivatives have been investigated as part of a broader class of inhibitors that target the catalytic activity of this enzyme. brieflands.comnih.gov
The active site of HIV-1 integrase contains a highly conserved D,D-E motif of acidic residues (Asp64, Asp116, and Glu152) that coordinate two divalent metal ions, typically magnesium (Mg2+). mdpi.commdpi.com These metal ions are essential for the catalytic activity of the enzyme. mdpi.com Integrase strand transfer inhibitors (INSTIs) function by chelating these metal ions in the active site, thereby preventing the binding of the host DNA and blocking the integration process. mdpi.comresearchgate.net
Computational docking studies and structural analyses have provided insights into the binding modes of various inhibitors. For styrylquinoline derivatives, which share structural similarities with dihydroisoquinolinones, docking results have shown that a carboxyl group at C-7 and a hydroxyl group at C-8 of the quinoline (B57606) ring system bind closely to the Mg2+ cofactor in the integrase catalytic site. nih.gov This suggests that the dihydroxy functionality of compounds like 6,8-dihydroxy-1,2-dihydroisoquinolin-1-one is crucial for metal chelation. The binding site for these small-molecule inhibitors is formed by a number of key residues, including but not limited to residues 64-67, 116, 148, and 151-152. nih.gov A common feature of many INSTIs is a coplanar arrangement of three heteroatoms that effectively chelate the two Mg2+ ions at the active site. nih.gov
Structure-activity relationship (SAR) studies on various classes of HIV-1 integrase inhibitors have revealed key structural features necessary for potent inhibitory activity. For dihydroisoquinolinone-based inhibitors, several modifications have been explored to enhance their efficacy. nih.gov
One important aspect is the presence of a metal-chelating triad. nih.gov In a study on 6,7-dihydroxyisoindolin-1-one and 7,8-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one based inhibitors, it was found that these compounds exhibited low micromolar inhibitory potency in in vitro HIV-1 integrase assays. nih.gov The dihydroxyisoquinolinone ring system serves as the metal-chelating core. nih.gov
Another key feature is a linked halophenyl group, which often binds in a hydrophobic pocket formed when the integrase is complexed with viral DNA. nih.gov Modifications to the spacer length between the metal-chelating core and the halophenyl group have been investigated to optimize this interaction. nih.gov For other related inhibitor classes, it has been observed that introducing lipophilic alkyl moieties or electron-withdrawing groups can influence selectivity and antiviral activity. brieflands.com For instance, a planar arrangement of the metal-binding motif is considered important for good inhibitory activity. brieflands.com
| Compound/Scaffold | Modification | Impact on Activity |
| Dihydroxyisoquinolinones | Replacement of indoline (B122111) nih.govnih.gov bicycle with a fused nih.govnih.gov ring system | Maintained low micromolar inhibitory potency nih.gov |
| Dihydroxyisoquinolinones | Increased spacer length to halophenyl group | Investigated for optimization nih.gov |
| 2-Hydroxyisoquinoline-1,3(2H,4H)-diones | Introduction of lipophilic alkyl moieties at position 4 | Increased integrase selectivity brieflands.com |
| 2-Hydroxyisoquinoline-1,3(2H,4H)-diones | Introduction of a nitro group at position 7 | Resulted in nanomolar anti-HIV-1 activities brieflands.com |
The process of integrating viral DNA into the host genome involves two main catalytic steps performed by integrase: 3'-processing and strand transfer. nih.govyoutube.com In the 3'-processing step, which occurs in the cytoplasm, the integrase removes two nucleotides from each 3'-end of the viral DNA. nih.govyoutube.com The subsequent strand transfer step involves a nucleophilic attack by the newly exposed 3'-hydroxyl groups of the viral DNA on the phosphodiester backbone of the host DNA, permanently inserting the viral genome. researchgate.netnih.gov
Integrase strand transfer inhibitors (INSTIs), including those based on the dihydroisoquinolinone scaffold, specifically block the strand transfer step. researchgate.netnih.gov By binding to the integrase active site, these inhibitors prevent the enzyme from engaging with the host DNA. researchgate.net The mechanism involves the inhibitor chelating the two essential Mg2+ ions, which are critical for the strand transfer reaction. mdpi.comresearchgate.net This binding stabilizes a complex between the integrase and the viral DNA, but in an inactive conformation that cannot proceed to integrate the viral DNA into the host chromosome. nih.gov
Pharmacological Chaperone Activity: Phenylalanine Hydroxylase (PAH)
Phenylketonuria (PKU) is a metabolic disorder caused by mutations in the gene for phenylalanine hydroxylase (PAH), the enzyme that converts L-phenylalanine to L-tyrosine. nih.govnih.gov Many of these mutations lead to misfolding of the PAH protein, resulting in its premature degradation and reduced enzymatic activity. nih.govnih.gov Pharmacological chaperones are small molecules that can bind to and stabilize these mutant proteins, promoting their correct folding and restoring function. nih.govnih.gov
Pharmacological chaperones often resemble the natural ligands of their target proteins and can rescue misfolded proteins by facilitating their proper conformation. nih.gov These chaperones can stabilize the functional oligomeric state of the enzyme. nih.gov In the case of PAH, which functions as a tetramer, certain compounds have been shown to stabilize this functional tetrameric conformation for both the wild-type enzyme and various PKU-associated mutants. nih.govresearchgate.net
A high-throughput screening of over 1,000 pharmacological agents identified a dihydroisoquinolinone derivative, 3-amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one (referred to as compound III in the study), as a compound that enhances the thermal stability of PAH. nih.govresearchgate.net This stabilization is crucial as many PKU mutations lead to an unstable protein. biorxiv.org By binding to the mutant PAH, this compound helps to prevent its aggregation and degradation, thereby increasing the steady-state levels of the enzyme within the cell. nih.govresearchgate.net Studies have shown that treatment with this compound can significantly increase both the activity and the protein levels of transiently expressed mutant PAH in cell cultures. nih.govresearchgate.net
| Compound | Effect on PAH |
| 3-amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one | Enhanced thermal stability of PAH nih.govresearchgate.net |
| 3-amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one | Stabilized the functional tetrameric conformation of wild-type and mutant PAH nih.govresearchgate.net |
| 3-amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one | Increased activity and steady-state protein levels of mutant PAH in cells nih.govresearchgate.net |
The N-terminal region of PAH is thought to contain allosteric binding sites for phenylalanine, which regulate the enzyme's catalytic activity. uniprot.org Pharmacological chaperones can exert their effects through binding to various sites on the enzyme, including allosteric sites. nih.gov While some chaperones may be competitive inhibitors, the most promising ones for treating misfolding diseases often exhibit minimal inhibition of the enzyme's activity. nih.govnih.gov
Interactions with Other Molecular Targets (e.g., Dopamine (B1211576) Receptors, Enhancer of Zeste Homolog 2 (EZH2))
Dihydroisoquinolinones have been investigated for their interactions with various molecular targets, including dopamine receptors and the epigenetic modulator EZH2. These interactions highlight the diverse pharmacological potential of this class of compounds.
Characterization of Allosteric Modulation Mechanisms
Certain dihydroisoquinolinone derivatives have been identified as positive allosteric modulators (PAMs) of the dopamine D1 receptor. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand, in this case, dopamine. nih.govgoogle.com This binding induces a conformational change in the receptor that can enhance the affinity or efficacy of the endogenous ligand. nih.gov This approach offers a more nuanced modulation of receptor activity compared to direct agonists, as PAMs only amplify the natural, physiological signaling of dopamine. google.com
One notable example is the dihydroisoquinolinone derivative DETQ. nih.gov Through studies involving D1/D5 receptor chimeras and site-directed mutagenesis, the binding site for DETQ has been localized to an intracellular cleft formed by the second intracellular loop (IC2) and portions of transmembrane helices 3 and 4. nih.gov Specific amino acid residues critical for DETQ's modulatory activity have been identified, including Val119, Trp123, Arg130, and Leu143. nih.gov Interestingly, the activity of DETQ is sensitive to a single amino acid difference between the human D1 and D5 receptors at position 139. nih.gov This detailed characterization of the allosteric binding site provides a molecular basis for the development of more selective and potent D1 receptor PAMs.
The potential for simultaneous binding of different allosteric modulators has also been demonstrated. Studies have shown that DETQ and another D1 PAM, CID 2886111, can bind to the D1 receptor at the same time and produce a greater than additive effect, suggesting they occupy different allosteric sites. nih.gov This opens up the possibility of using combinations of allosteric modulators to achieve fine-tuned control over dopamine receptor function.
The table below summarizes the key findings related to the allosteric modulation of dopamine receptors by dihydroisoquinolinones.
| Modulator | Target Receptor | Binding Site Location | Key Interacting Residues | Effect |
| DETQ | Dopamine D1 Receptor | Intracellular cleft (IC2, TM3, TM4) | Val119, Trp123, Arg130, Leu143 | Positive Allosteric Modulation |
Molecular Interactions with Epigenetic Modulators like EZH2
Enhancer of zeste homolog 2 (EZH2) is a key enzymatic component of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). nih.govnih.gov The dysregulation of EZH2 activity is implicated in various cancers, making it an attractive therapeutic target. nih.gov
While direct interaction studies between this compound and EZH2 are not extensively documented in the provided search results, the broader class of compounds containing quinoline and isoquinoline (B145761) scaffolds has been a focus of research for developing EZH2 inhibitors. The strategy has often involved designing small molecules that inhibit the protein-protein interaction between EZH2 and other components of the PRC2 complex, such as EED, which is essential for its enzymatic activity. europa.eu Another approach has been the development of substrate-competitive inhibitors that target the substrate-binding pocket of EZH2. europa.eu
EZH2 can also methylate non-histone proteins, including transcription factors, thereby regulating their activity. nih.gov Furthermore, the expression and activity of EZH2 are regulated by various signaling pathways, including those involving c-MYC and BRD4. nih.gov The depletion of EZH2, rather than just the inhibition of its enzymatic function, can lead to the degradation of oncogenic proteins like c-MYC, highlighting the multifaceted role of EZH2 in cancer biology. nih.gov
Antimycobacterial Mechanisms of Action
Dihydroisoquinolinones and related quinoline-containing compounds have shown promise as antimycobacterial agents. Their mechanisms of action are multifaceted and can involve both direct inhibition of bacterial processes and synergistic effects with existing drugs.
Inhibition of Bacterial Efflux Pumps
A significant mechanism contributing to antibiotic resistance in mycobacteria is the action of efflux pumps, which actively transport antimicrobial agents out of the bacterial cell, preventing them from reaching their intracellular targets. researchgate.netnih.govmdpi.com Several studies have demonstrated that certain compounds, including some with quinoline and isoquinoline structures, can act as efflux pump inhibitors (EPIs). nih.govmdpi.comnih.gov
By inhibiting these pumps, EPIs can increase the intracellular concentration of antibiotics, thereby restoring or enhancing their efficacy. researchgate.netnih.gov For example, the efflux pump inhibitor verapamil (B1683045) has been shown to increase the potency of the antitubercular drug candidate Q203 against Mycobacterium tuberculosis in both laboratory and cellular models. researchgate.net This suggests that efflux pump activity influences the effectiveness of Q203. researchgate.net The use of EPIs in combination with antibiotics represents a promising strategy to combat drug-resistant mycobacterial infections. researchgate.netnih.gov
Synergistic Effects with Existing Antitubercular Agents
The combination of dihydroisoquinolinone-related compounds with existing antitubercular drugs can lead to synergistic effects, where the combined therapeutic effect is greater than the sum of the individual effects. nih.gov This synergy can be particularly effective against drug-resistant strains of Mycobacterium tuberculosis. nih.gov
For instance, studies have evaluated the in vitro interactions of three-drug combinations against M. tuberculosis. nih.gov The fractional inhibitory concentration (FIC) index is a measure used to assess the nature of the interaction, with a value of ≤ 0.75 typically indicating synergism. nih.gov One study found that a combination of ofloxacin, rifampicin, and ethambutol (B1671381) showed a synergistic effect in a high percentage of the tested isolates. nih.gov The development of novel quinoline-based compounds has also yielded derivatives with potent activity against multi-drug resistant strains of M. tuberculosis, with some showing minimum inhibitory concentrations (MICs) comparable to or better than standard drugs like isoniazid. nih.gov
In Vitro Cellular Assays for Investigating Biological Activity (Excluding Clinical Outcomes)
A variety of in vitro cellular assays are employed to characterize the biological activity of compounds like this compound. These assays provide crucial information on a compound's potential therapeutic effects and its mechanism of action at the cellular level. nih.gov
Commonly used in vitro assays include:
Cytotoxicity Assays: These assays determine the concentration at which a compound becomes toxic to cells. They often measure the loss of membrane integrity, which is a hallmark of cell death. nih.gov
Cell Viability Assays: These assays measure cellular metabolic activity, providing an indication of the number of viable cells in a culture. They are used to assess the impact of a compound on cell proliferation and survival. nih.gov
Enzyme Inhibition Assays: For compounds targeting specific enzymes, such as EZH2 or bacterial enzymes, in vitro assays are used to measure the extent of enzyme inhibition. mdpi.com These assays often involve incubating the enzyme with its substrate and the test compound and then measuring the rate of product formation. mdpi.com
Receptor Binding and Functional Assays: To study interactions with receptors like the dopamine D1 receptor, radioligand binding assays can be used to determine the affinity of a compound for the receptor. Functional assays, such as measuring changes in intracellular signaling molecules like cAMP, are used to assess the compound's effect on receptor activity. nih.gov
Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of a compound against a particular microorganism is determined using methods like the microplate Alamar blue assay (MABA) for M. tuberculosis. nih.gov This assay measures the metabolic activity of the bacteria to determine the lowest concentration of the compound that inhibits its growth. nih.gov
Efflux Pump Inhibition Assays: Fluorometric assays using substrates like ethidium (B1194527) bromide are employed to assess the ability of a compound to inhibit bacterial efflux pumps. mdpi.com An increase in the intracellular accumulation of the fluorescent substrate in the presence of the test compound indicates efflux pump inhibition. mdpi.com
Pharmacological Chaperone Activity Assays: For compounds that may act as pharmacological chaperones, assays are conducted to measure their ability to enhance the thermal stability of a target protein or to increase its steady-state levels and activity in cells. nih.gov
The table below provides a summary of various in vitro assays and their applications in characterizing the biological activity of dihydroisoquinolinones and related compounds.
| Assay Type | Purpose | Example Application |
| Cytotoxicity Assays | Determine the toxicity of a compound to cells. nih.gov | Assessing the therapeutic window of a potential drug candidate. |
| Cell Viability Assays | Measure the effect of a compound on cell proliferation and survival. nih.gov | Evaluating the anti-cancer properties of a compound. |
| Enzyme Inhibition Assays | Quantify the inhibition of a specific enzyme's activity. mdpi.com | Determining the potency of an EZH2 inhibitor. europa.eu |
| Receptor Functional Assays | Assess the effect of a compound on receptor signaling. nih.gov | Measuring the potentiation of dopamine-induced cAMP production by a D1 PAM. nih.gov |
| Antimicrobial Susceptibility Testing | Determine the minimum concentration of a compound that inhibits microbial growth. nih.gov | Establishing the MIC of a novel antitubercular agent against M. tuberculosis. nih.gov |
| Efflux Pump Inhibition Assays | Evaluate the ability of a compound to block bacterial efflux pumps. mdpi.com | Screening for compounds that can reverse antibiotic resistance. nih.gov |
| Pharmacological Chaperone Assays | Assess the ability of a compound to stabilize a misfolded protein. nih.gov | Investigating potential treatments for protein misfolding diseases. nih.govnih.gov |
Computational and Theoretical Investigations of Dihydroisoquinolinones
Conformational Analysis and Molecular Dynamics Simulations of the Dihydroisoquinolinone Scaffold
The three-dimensional shape and flexibility of a molecule are critical determinants of its biological activity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques employed to explore the potential shapes a molecule can adopt and its dynamic behavior over time.
Molecular dynamics simulations have become a cornerstone in modern drug discovery, offering insights into the dynamic nature of both small molecules and their biological targets. mdpi.comnih.gov For the dihydroisoquinolinone scaffold, MD simulations can reveal the accessible conformations of the dihydroisoquinoline ring system and the orientation of its substituents. These simulations model the movement of atoms and bonds over time, governed by a force field that approximates the potential energy of the system. This allows for the characterization of low-energy conformational states and the transitions between them. Such studies are crucial for understanding how a ligand might adapt its shape to fit into a protein's binding site.
The stability of a protein-ligand complex, as assessed through MD simulations, can be a key predictor of a compound's efficacy. These simulations can help to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation, indicating a stable binding mode. For example, in studies of quinazolinone derivatives as MMP-13 inhibitors, MD simulations have been used to confirm the stability of the docked poses and to identify crucial interactions with amino acid residues. rsc.org
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations provide a deep understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. These methods, based on the principles of quantum mechanics, can be used to calculate a variety of molecular properties, including the distribution of electron density, the energies of molecular orbitals (such as the HOMO and LUMO), and the electrostatic potential.
For 6,8-dihydroxy-1,2-dihydroisoquinolin-1-one, quantum chemical calculations would be invaluable in predicting its chemical behavior. The presence of two hydroxyl groups on the aromatic ring, along with the lactam functionality in the second ring, creates a molecule with a rich electronic landscape. The hydroxyl groups are electron-donating, increasing the electron density of the benzene (B151609) ring and making it more susceptible to electrophilic attack. The lactam group, on the other hand, contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl group), which are key features for molecular recognition.
Quantum chemical studies on related isoquinoline (B145761) systems have been used to investigate reaction mechanisms. For example, calculations have been employed to explore the mechanism of isoquinoline ring-opening and denitrogenation in supercritical water, identifying the rate-limiting steps and the influence of water molecules as catalysts. researchgate.net Such studies provide a basis for understanding the potential metabolic fate or chemical degradation pathways of dihydroisoquinolinone compounds.
The electronic properties of the lactam moiety are also of significant interest. The ability of lactams to form hydrogen bonds is a key element in their use as control elements in various chemical reactions. acs.org Quantum chemical calculations can quantify the strength of these hydrogen bonds and predict the preferred geometry of interaction. Furthermore, the electronic structure of the conjugated system, encompassing the benzene ring and the enone-like portion of the lactam, will influence its spectroscopic properties and its potential to participate in photochemical reactions.
Ligand-Protein Docking Studies for Target Identification and Interaction Profiling
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and for understanding the molecular basis of a ligand's activity.
A notable application of this methodology has been in the discovery of dihydroisoquinolinone derivatives as inhibitors of the p53-MDM2 interaction. nih.gov The p53 protein is a crucial tumor suppressor, and its activity is negatively regulated by the MDM2 protein. researchgate.netderpharmachemica.com Blocking the interaction between p53 and MDM2 is a promising strategy in cancer therapy. derpharmachemica.comnih.gov
In the discovery of dihydroisoquinolinone-based p53-MDM2 inhibitors, virtual screening followed by ligand-protein docking was employed. nih.gov Docking studies revealed that these compounds could bind to a key hydrophobic pocket on the surface of MDM2, mimicking the interactions of a crucial peptide segment of p53. The binding mode of these inhibitors was later confirmed by X-ray crystallography, which showed an unprecedented binding mode for p53-MDM2 inhibitors. nih.gov
For this compound, docking studies could be performed against a wide range of protein targets to identify potential biological activities. The dihydroxy substitution pattern on the benzene ring would offer additional opportunities for hydrogen bonding interactions within a protein's active site, potentially enhancing binding affinity and selectivity. The general structure of a dihydroisoquinolinone allows for the positioning of substituents in a way that can effectively probe the binding pockets of various proteins.
The table below summarizes some of the key amino acid residues in the p53 binding site of MDM2 that are important for the binding of inhibitors.
| Residue | Type of Interaction |
| LEU54 | Hydrophobic |
| GLY58 | Hydrogen Bond |
| ILE61 | Hydrophobic |
| MET62 | Hydrophobic |
| TYR67 | Hydrophobic |
| VAL75 | Hydrophobic |
| VAL93 | Hydrophobic |
| HIS96 | Hydrogen Bond/Hydrophobic |
| ILE99 | Hydrophobic |
| TYR100 | Hydrogen Bond |
This table is a generalized representation based on known p53-MDM2 inhibitor interactions and is not specific to this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. rawdatalibrary.netjapsonline.comresearchgate.net By developing mathematical models, QSAR can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
QSAR studies on isoquinolone and dihydroisoquinoline derivatives have been successfully applied to various therapeutic targets. For example, QSAR models have been developed for isoquinolone derivatives as inhibitors of JNK1, a target for type 2 diabetes. rawdatalibrary.net These models, which had good statistical reliability, were then used to design new compounds with potentially high inhibitory activity.
In another study, QSAR modeling was performed on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as inhibitors of AKR1C3, an enzyme implicated in castration-resistant prostate cancer. japsonline.comresearchgate.netjapsonline.com The developed QSAR model highlighted the importance of certain molecular descriptors in predicting biological activity and was deemed robust enough to be used for the design of a novel series of isoquinoline derivatives. japsonline.com
For a series of compounds based on the this compound scaffold, a QSAR study would involve synthesizing a library of analogues with variations at different positions of the molecule. The biological activity of these compounds would then be determined experimentally. Subsequently, various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound, and statistical methods would be used to build a model that relates these descriptors to the observed activity.
The following table presents a hypothetical set of descriptors that could be used in a QSAR study of dihydroisoquinolinone derivatives.
| Descriptor | Type | Description |
| LogP | Hydrophobic | Partition coefficient between octanol (B41247) and water, indicating lipophilicity. |
| Molar Refractivity | Steric | A measure of the volume occupied by a molecule. |
| Dipole Moment | Electronic | A measure of the polarity of the molecule. |
| HOMO Energy | Electronic | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |
| LUMO Energy | Electronic | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. |
Application of De Novo Design and Virtual Screening Methodologies
De novo design and virtual screening are two powerful computational strategies for the discovery of new drug candidates. nih.govnih.govresearchgate.net Virtual screening involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a specific biological target. nih.govresearchgate.net De novo design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a target. nih.gov
The discovery of dihydroisoquinolinone derivatives as p53-MDM2 inhibitors is a prime example of the successful application of virtual screening. nih.gov The initial hit compound was identified from a virtual library, and subsequent chemical modifications led to the development of highly potent inhibitors. nih.gov This highlights the power of virtual screening to explore vast chemical space and to identify novel scaffolds for drug discovery. nih.gov
Virtual screening libraries can be composed of commercially available compounds, natural products, or synthetically feasible molecules. youtube.com The process typically involves a hierarchical filtering approach, starting with simple property filters (e.g., drug-likeness) and progressing to more computationally intensive methods like molecular docking.
De novo design algorithms can build molecules atom-by-atom or by combining molecular fragments within the constraints of a protein's binding site. youtube.com These methods have the potential to generate truly novel chemical entities that are not present in existing databases. For the this compound scaffold, de novo design could be used to explore different substitution patterns or to design linkers to other molecular fragments to enhance binding to a specific target.
The integration of these computational methods provides a powerful workflow for modern drug discovery. A typical workflow might involve:
Target Identification: Identifying a protein of interest for therapeutic intervention.
Virtual Screening: Screening large compound libraries against the target to identify initial hits.
De Novo Design: Generating novel molecules tailored to the target's binding site.
QSAR and MD Simulations: Optimizing the hit compounds for potency and other desirable properties.
Through the application of these computational and theoretical approaches, a comprehensive understanding of the chemical and biological properties of this compound and its derivatives can be achieved, paving the way for their potential development in various fields of chemical and biomedical research.
Advanced Analytical Techniques in Dihydroisoquinolinone Research
High-Resolution Chromatographic Separations for Research Applications
Chromatographic techniques are indispensable for separating the target compound from starting materials, byproducts, and impurities, as well as for chiral separations of related structures.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing non-volatile compounds like 6,8-dihydroxy-1,2-dihydroisoquinolin-1-one. It is routinely employed to assess the purity of synthesized batches and to perform preparative separations to isolate the compound in high purity.
For purity assessment, a reversed-phase HPLC method is typically utilized. The compound is dissolved in a suitable solvent and injected into the HPLC system. Separation is achieved on a C18 column using a mobile phase gradient, commonly consisting of water and acetonitrile, often with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape. Detection is frequently performed using a diode array detector (DAD) or a UV-Vis detector, which can monitor the absorbance at specific wavelengths corresponding to the chromophore of the dihydroisoquinolinone core. The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all observed peaks.
Preparative HPLC operates on the same principles but uses larger columns and higher flow rates to isolate gram-scale quantities of the compound. This is crucial for obtaining the highly pure material required for subsequent biological assays and advanced spectroscopic analysis. The purity of fractions collected during preparative HPLC is re-assessed using analytical HPLC.
Table 1: Illustrative HPLC Conditions for Dihydroisoquinolinone Analysis This table presents typical, not compound-specific, parameters.
| Parameter | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | UV/DAD at 254 nm, 280 nm | UV/DAD at 254 nm |
| Purpose | Purity Check, Reaction Monitoring | Bulk Purification |
Gas Chromatography (GC) for Volatile Derivatives and Chiral Analysis
Gas Chromatography (GC) is primarily used for the analysis of volatile and thermally stable compounds. youtube.com Due to the low volatility and polar nature of this compound, direct analysis by GC is not feasible. youtube.comyoutube.com However, it can be a powerful tool after a chemical modification step known as derivatization. youtube.comyoutube.com Derivatization converts the polar hydroxyl groups into less polar, more volatile ethers or esters (e.g., by silylation), making the compound amenable to GC analysis. youtube.com
GC is particularly valuable for chiral analysis, which is crucial in the synthesis of enantiomerically pure dihydroisoquinolinones. gcms.czchromatographyonline.comresearchgate.net While this compound itself may not be chiral, many synthetic precursors and related compounds in this class are. Chiral GC, using a chiral stationary phase (CSP), can separate the enantiomers of these volatile derivatives, allowing for the determination of enantiomeric excess (% ee). gcms.czchromatographyonline.comlibretexts.org This is a critical quality control step in asymmetric synthesis. nih.gov
Advanced Spectroscopic Methods for In-Depth Structural and Mechanistic Studies
Spectroscopic methods provide detailed information about the molecular structure, dynamics, and interactions of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, a suite of NMR experiments is used.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The chemical shifts of the aromatic and aliphatic protons, as well as the exchangeable phenolic and amide protons, are characteristic.
¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity within the molecule. Correlation Spectroscopy (COSY) shows which protons are coupled to each other. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons they are directly attached to. Heteronuclear Multiple Bond Correlation (HMBC) shows longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the isoquinolinone backbone and confirming the positions of the hydroxyl substituents.
NOESY/ROESY: These experiments can reveal the spatial proximity of atoms, which is useful for confirming stereochemistry and studying the conformation of the molecule in solution.
Beyond static structure, NMR can also probe molecular dynamics, such as the rate of conformational exchange or the dynamics of binding to a biological target. nih.govnih.gov
Mass Spectrometry (MS) for Fragmentation Analysis and Preclinical Metabolite Identification
Mass Spectrometry (MS) is a vital tool for determining the molecular weight of this compound and confirming its elemental composition via high-resolution mass spectrometry (HRMS). When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a powerful method for both analysis and purification. nih.gov
Tandem mass spectrometry (MS/MS) provides crucial structural information through fragmentation analysis. nih.govyoutube.com The parent ion (the protonated or deprotonated molecule) is isolated and fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern is like a fingerprint, offering clues about the molecule's structure. For instance, characteristic losses, such as the loss of water (H₂O) or carbon monoxide (CO), can help confirm the presence of hydroxyl and carbonyl groups. nih.gov
In preclinical research, LC-MS/MS is the gold standard for metabolite identification. nih.govresearchgate.netyoutube.com After incubating the compound with liver microsomes or in animal models, samples are analyzed to find new molecules whose masses correspond to expected metabolic transformations (e.g., oxidation, glucuronidation, sulfation). nih.govresearchgate.net The fragmentation pattern of a suspected metabolite is then compared to that of the parent drug to pinpoint the site of metabolic modification. nih.gov
Table 2: Common Metabolic Biotransformations Detectable by Mass Spectrometry
| Biotransformation | Mass Change | Potential Metabolite of C₉H₇NO₃ (MW: 177.16) |
|---|---|---|
| Hydroxylation | +16 Da | Trihydroxy-dihydroisoquinolin-1-one |
| Glucuronidation | +176 Da | Dihydroxy-dihydroisoquinolin-1-one-glucuronide |
| Sulfation | +80 Da | Dihydroxy-dihydroisoquinolin-1-one-sulfate |
| Methylation | +14 Da | Hydroxy-methoxy-dihydroisoquinolin-1-one |
UV-Vis and Fluorescence Spectroscopy for Binding and Kinetic Assays
The aromatic nature of the this compound core structure imparts it with characteristic ultraviolet-visible (UV-Vis) absorption properties. andreabellelli.it This allows for straightforward quantification using the Beer-Lambert law. More advanced applications involve using UV-Vis and fluorescence spectroscopy to study molecular interactions and reaction kinetics.
Binding Assays: When the compound binds to a biological macromolecule like a protein or DNA, its local environment changes. This can lead to a shift in the maximum absorption wavelength (λmax) or a change in absorbance intensity (hypochromism or hyperchromism). nih.gov By titrating the macromolecule with the compound and monitoring these spectral changes, one can determine the binding affinity (Ka) and stoichiometry of the interaction. rsc.orgnih.gov
Fluorescence spectroscopy is often more sensitive. If the dihydroisoquinolinone is fluorescent, changes in its fluorescence intensity, emission wavelength, or polarization upon binding can be monitored. youtube.com Fluorescence polarization assays, for example, measure changes in the rotational speed of the fluorescent molecule upon binding to a large protein, providing a robust method for quantifying binding interactions. youtube.com
Kinetic Assays: If this compound is an enzyme inhibitor or substrate, its interaction can be monitored in real-time. nih.gov For example, if the compound or a product of its enzymatic conversion has a distinct absorbance or fluorescence signal, the rate of the reaction can be followed by measuring the change in this signal over time. nih.govjasco-global.com This allows for the determination of key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). jasco-global.comcapes.gov.br
Future Perspectives and Emerging Research Avenues for 6,8 Dihydroxy 1,2 Dihydroisoquinolin 1 One
Development of Novel and Sustainable Synthetic Pathways
The synthesis of dihydroisoquinolinone derivatives is a well-established field, yet there remains a continuous drive to develop more efficient, sustainable, and versatile methods. Traditional methods can sometimes require harsh conditions or multi-step processes. Future research will likely focus on novel synthetic strategies that offer improvements in yield, atom economy, and environmental impact.
Key areas of development include:
Catalytic Systems: The use of transition-metal catalysts is a prominent strategy in the synthesis of isoquinoline (B145761) derivatives. researchgate.net Future efforts will likely explore more abundant and less toxic metals, as well as novel ligand designs to enhance catalytic efficiency and selectivity for constructing the 6,8-dihydroxy substitution pattern.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. Applying flow chemistry to the synthesis of 6,8-dihydroxy-1,2-dihydroisoquinolin-1-one could lead to more sustainable and cost-effective production.
Classic Reaction Modifications: Established methods for creating the isoquinoline core, such as the Pomeranz–Fritsch–Bobbitt and Castagnoli–Cushman reactions, are constantly being refined. rsc.orgnih.gov Research into milder reaction conditions and broader substrate scopes for these classical transformations could provide more direct and sustainable routes to specifically substituted compounds like this compound. nih.gov
Table 1: Comparison of Synthetic Reactions for Dihydroisoquinolinone Scaffolds
| Reaction Name | Description | Potential Advantages for Sustainability |
|---|---|---|
| Pomeranz–Fritsch–Bobbitt Cyclization | A classical method for synthesizing the tetrahydroisoquinoline core, which can be a precursor to the target compound. nih.gov | Modifications using silyl (B83357) triflate can replace strong acids and high temperatures, allowing for milder, more chemoselective conditions. nih.gov |
| Castagnoli–Cushman Reaction | A multicomponent reaction used to synthesize a variety of 3,4-dihydroisoquinolin-1(2H)-one derivatives. rsc.org | Multicomponent reactions often improve atom economy and reduce the number of synthetic steps and purification processes. |
| Petasis Reaction | A boronic acid-based multicomponent reaction that can be used to form key precursors for isoquinoline synthesis. nih.gov | Offers a versatile and often high-yielding pathway under relatively mild conditions. |
Exploration of Undiscovered Biological Targets and Therapeutic Applications
While the specific biological profile of this compound is not extensively documented, the broader family of dihydroisoquinolinone derivatives exhibits a remarkable range of pharmacological activities. This provides a fertile ground for hypothesis-driven exploration of its potential therapeutic applications.
Emerging research could focus on screening this compound against targets where its structural relatives have shown promise:
Oncology: Dihydroisoquinolinone derivatives have been identified as potent inhibitors of the p53-MDM2 protein-protein interaction, a key target in cancer therapy. nih.gov Other related tetrahydroisoquinoline compounds have shown significant activity in inhibiting KRas, another crucial oncogene. nih.gov This suggests that this compound could be a valuable scaffold for developing new anti-cancer agents.
Infectious Diseases: The isoquinoline framework is known for its antibacterial properties. mdpi.com Furthermore, derivatives of 3,4-dihydroisoquinolin-1(2H)-one have demonstrated potent activity against plant pathogens like Pythium recalcitrans, indicating a potential application in agriculture or as a lead for developing new classes of antimicrobial agents. rsc.org
Metabolic Disorders: In a significant finding, a complex derivative, 3-amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one, was identified as a pharmacological chaperone that can stabilize the phenylalanine hydroxylase (PAH) enzyme. nih.govjci.orgnih.gov This is the enzyme mutated in the metabolic disorder phenylketonuria (PKU). nih.govnih.gov This discovery opens a compelling avenue to investigate whether the simpler 6,8-dihydroxy core could act as a scaffold for developing new treatments for protein misfolding diseases. nih.gov
Table 2: Investigated Biological Targets for the Dihydroisoquinolinone Scaffold
| Biological Target | Therapeutic Area | Finding | Citation |
|---|---|---|---|
| p53-MDM2 Interaction | Oncology | Dihydroisoquinolinones identified as a new class of potent inhibitors. | nih.gov |
| KRas | Oncology | Tetrahydroisoquinoline derivatives showed moderate to high activity for KRas inhibition in colon cancer cell lines. | nih.gov |
| Pythium recalcitrans | Plant Pathology | A synthesized derivative showed higher in vitro potency against this oomycete than the commercial standard, hymexazol. | rsc.org |
| Phenylalanine Hydroxylase (PAH) | Metabolic Disorders (PKU) | A derivative stabilized the functional conformation of mutant PAH, increasing its activity and protein levels in cells. | nih.govjci.orgnih.govresearchgate.net |
Rational Design of Highly Selective and Potent Dihydroisoquinolinone Derivatives
Future research will move beyond screening to the rational design of derivatives based on the this compound scaffold. This approach uses a deep understanding of the interactions between a molecule and its biological target to make precise chemical modifications that enhance potency, selectivity, and pharmacokinetic properties.
Key strategies in rational design include:
Structure-Based Design: If the crystal structure of this compound bound to a target protein can be obtained, researchers can visualize the key binding interactions. This was successfully used to guide the optimization of p53-MDM2 inhibitors, revealing a unique binding mode that informed subsequent derivatization. nih.gov
Structure-Activity Relationship (SAR) Studies: By systematically synthesizing a series of analogues and evaluating their biological activity, researchers can determine which functional groups at which positions are critical for efficacy. For example, studies on tetrahydroisoquinolines found that adding a chloro group at a specific position on an attached phenyl ring significantly enhanced KRas inhibition. nih.gov
Computational Modeling: Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis can create computational models that predict the activity of new derivatives. Such models have been used to reveal the structural requirements for the antioomycete activity of dihydroisoquinolinones, highlighting the importance of specific chemical groups. rsc.org
Table 3: Strategies for Rational Drug Design
| Strategy | Description | Example Application for Dihydroisoquinolinones |
|---|---|---|
| X-ray Crystallography | Determines the 3D structure of a compound bound to its protein target. | Guided the optimization of derivatives as p53-MDM2 inhibitors. nih.gov |
| Structure-Activity Relationship (SAR) | Systematically modifies a lead compound to map which parts are essential for activity. | Revealed that specific halogen substitutions on a phenyl ring enhanced anti-cancer activity in related compounds. nih.gov |
| 3D-QSAR Modeling | Creates a computational model to correlate a molecule's 3D properties with its biological activity. | Helped identify key structural features necessary for the antioomycete activity of dihydroisoquinolin-1(2H)-one derivatives. rsc.org |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The complexity of drug discovery is increasingly being managed through the integration of artificial intelligence (AI) and machine learning (ML). mednexus.orgmdpi.com These technologies can analyze vast datasets to identify patterns and make predictions far more efficiently than human researchers alone. nih.gov For a scaffold like this compound, AI and ML can dramatically accelerate the entire discovery and optimization pipeline. jddtonline.info
Future applications of AI/ML in this context include:
Target Identification and Virtual Screening: AI algorithms can analyze biological data to propose novel therapeutic targets for the dihydroisoquinolinone scaffold. nih.gov Subsequently, ML models can perform virtual screening of millions of virtual derivatives to predict which ones are most likely to bind to a specific target, prioritizing them for synthesis and testing. researchgate.net
ADMET Prediction: A major cause of failure in drug development is poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. ML models can be trained to predict these properties for novel derivatives of this compound early in the design phase, allowing researchers to focus on compounds with a higher probability of success. jddtonline.info
De Novo Drug Design: Generative AI models can design entirely new molecules based on the dihydroisoquinolinone core, optimized for desired properties like high potency and low toxicity. This moves beyond simple modification to true innovation in molecular design.
Table 4: Role of AI and Machine Learning in Drug Discovery
| AI/ML Application | Function | Relevance to this compound |
|---|---|---|
| Virtual Screening | Rapidly predicts the binding of virtual compounds to a biological target. | Can efficiently screen vast libraries of derivatives to identify promising candidates for synthesis. nih.govresearchgate.net |
| Predictive Modeling | Forecasts properties like biological activity, toxicity (ADMET), and solubility. | Allows for early-stage filtering of compounds with poor pharmacokinetic profiles, saving time and resources. jddtonline.info |
| Generative Models | Designs novel molecular structures with optimized properties. | Can create new, highly potent, and selective derivatives based on the core scaffold. researchgate.net |
| Data Analysis | Integrates and finds patterns in large, complex biological datasets. | Can help identify new, undiscovered biological targets or mechanisms of action for the compound family. mednexus.orgnih.gov |
Q & A
Q. What are the standard synthetic routes for 6,8-dihydroxy-1,2-dihydroisoquinolin-1-one, and how can reaction conditions be optimized?
The synthesis of this compound typically involves cyclization of precursor molecules (e.g., benzylisoquinoline derivatives) under controlled conditions. Key parameters include solvent polarity (e.g., dichloromethane or ethanol), temperature (often 60–80°C), and catalysts (e.g., acid/base systems). Optimization requires factorial design experiments to test variables like reaction time and stoichiometry. For example, varying methoxy or chloro substituents in similar isoquinolines (e.g., 3-Chloro-7-methoxy derivatives) shows that electron-withdrawing groups require longer reaction times .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is critical for confirming the dihydroisoquinolinone core and hydroxyl substituents. H-NMR can identify aromatic protons and hydrogen bonding patterns (e.g., downfield shifts for hydroxyl groups at 6,8 positions). High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy confirms carbonyl (C=O) and hydroxyl (O–H) stretches. Comparative analysis with structurally similar compounds (e.g., 5-hydroxyisoquinolin-1(4H)-one) highlights the importance of benchmarking against known spectra .
Q. How can researchers assess the biological activity of this compound in preliminary studies?
Initial screening should focus on in vitro assays targeting enzymes or receptors linked to isoquinoline bioactivity (e.g., kinase inhibition or antimicrobial activity). Use dose-response curves to determine IC values. For example, structural analogs like 3-Chloro-7-methyl-1,2-dihydroisoquinolin-1-one exhibit binding affinities to serine proteases, suggesting similar methodologies could apply .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites, while molecular docking simulations identify potential binding modes with biological targets. For instance, ICReDD’s reaction path search methods optimize substituent placement by evaluating steric and electronic effects. Virtual screening of derivatives (e.g., methoxy vs. chloro groups) can prioritize synthesis targets, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in solubility or stability data across studies?
Contradictions often arise from solvent choice or pH variations. Use Hansen solubility parameters to identify optimal solvents and conduct stability studies under controlled humidity/temperature. For example, dihydroisoquinolinones with hydroxyl groups (e.g., 6-hydroxy analogs) show pH-dependent tautomerism, which affects solubility. Cross-validate results using orthogonal techniques like HPLC-UV and LC-MS .
Q. How can reaction engineering address low yields in large-scale synthesis?
Apply membrane separation technologies (e.g., nanofiltration) to purify intermediates and reduce byproducts. Process simulation tools (e.g., Aspen Plus) model heat and mass transfer dynamics, enabling reactor redesign (e.g., continuous flow systems). For analogs like 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl] derivatives, catalyst immobilization improved yield by 30% in scaled-up batches .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?
Use a fractional factorial design to systematically vary substituents (e.g., hydroxyl, methyl, or halide groups) and assess bioactivity. For example, replacing the 8-hydroxy group with methoxy in related isoquinolines altered selectivity toward kinase targets. Multivariate analysis (e.g., PCA) identifies dominant structural drivers of activity .
Methodological Notes
- Data Validation : Cross-reference spectral data with databases like PubChem or Reaxys to minimize misassignment .
- Ethical Compliance : Adhere to lab safety protocols (e.g., Chemical Hygiene Plan) for handling reactive intermediates .
- Software Tools : Leverage cheminformatics platforms (e.g., Schrödinger Suite) for predictive modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
